molecular formula C8H13N5O2 B2870114 N2-(sec-butyl)-5-nitropyrimidine-2,4-diamine CAS No. 1334374-98-9

N2-(sec-butyl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B2870114
CAS No.: 1334374-98-9
M. Wt: 211.225
InChI Key: DBSUVWOAMNDHMH-UHFFFAOYSA-N
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Description

N2-(sec-butyl)-5-nitropyrimidine-2,4-diamine is a chemical compound built on a pyrimidine-2,4-diamine scaffold, a structure recognized in medicinal chemistry for its potential in kinase inhibition . This scaffold has been extensively investigated in cancer research, with close structural analogues identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9 . The inhibition of these kinases can disrupt critical cellular processes, such as cell cycle progression and gene transcription, which are often dysregulated in cancer cells . The strategic substitution at the N2-position with a sec-butyl group is a common modification to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity . Compounds within this class have demonstrated significant inhibitory effects against various tumor cell lines, including challenging models like triple-negative breast cancer, and have been shown to induce cell cycle arrest . As a member of the 2,4-pyrimidinediamine family, this compound is a valuable tool for researchers studying kinase biology, anticancer drug mechanisms, and for further SAR exploration in oncology and other disease areas . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-N-butan-2-yl-5-nitropyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2/c1-3-5(2)11-8-10-4-6(13(14)15)7(9)12-8/h4-5H,3H2,1-2H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSUVWOAMNDHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC=C(C(=N1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of β-Dicarbonyl Compounds with Guanidine Derivatives

The conventional method involves reacting β-dicarbonyl compounds (e.g., β-ketoesters, β-diketones) with guanidine or its derivatives. This route enables the simultaneous introduction of the 2-amino group and sec-butyl substituent. For example:

  • Reaction : β-Ketoester + sec-Butylguanidine → 2-(sec-Butylamino)pyrimidine
  • Conditions : Polar solvents (ethanol, water) with Na₂CO₃ or NaOH at 80–100°C for 4–6 hours.
  • Yield : 60–85%, depending on steric effects from the sec-butyl group.

Ultrasound-assisted cyclization reduces reaction times to <1 hour while maintaining yields >75%.

Regioselective Nitration at Position 5

Introducing the nitro group at position 5 is critical for biological activity. Nitration strategies vary by precursor structure:

Direct Nitration of 2,4-Diaminopyrimidine Derivatives

Pre-formed 2,4-diaminopyrimidine derivatives undergo nitration using mixed acids (HNO₃/H₂SO₄):

  • Protocol :
    • Dissolve 2,4-diaminopyrimidine in H₂SO₄ at 30–35°C.
    • Add fuming HNO₃ (93%) dropwise, stir for 2 hours.
    • Cool to -5°C, crystallize, and wash with dichloromethane/H₂O.
  • Yield : 96.4% for 2,4-diamino-6-hydroxy-5-nitropyrimidine.

Key Factor : Electron-donating amino groups direct nitration to position 5 via resonance stabilization.

Alternative Nitrating Agents

N-Nitropyridinium nitrate offers advantages in non-aqueous media:

  • Conditions : Acetonitrile at 0°C for 1 hour.
  • Yield : 85–90% for analogous nitro compounds.
  • Advantages : Avoids acetic anhydride, simplifies purification.

Integrated Synthetic Routes

Route A: Sequential Condensation-Nitration-Alkylation

  • Condense β-ketoester with sec-butylguanidine → 2-(sec-butylamino)pyrimidine.
  • Nitrate at 35°C using HNO₃/H₂SO₄ → 5-nitro derivative.
  • Purify via crystallization (ethanol/H₂O).
    Overall Yield : 58–62%.

Route B: Pre-Nitrated Pyrimidine Alkylation

  • Synthesize 2,4-diamino-5-nitropyrimidine.
  • Alkylate with sec-butyl bromide/DBU → target compound.
    Overall Yield : 68–73%.

Optimization and Challenges

Nitration Regioselectivity

  • Electron-Donating Groups : 2,4-Diamino groups activate position 5 for nitration.
  • Side Products : <5% 3-nitro isomer observed; removed via recrystallization.

Alkylation Specificity

  • Base Selection : DBU suppresses N4 alkylation, improving N2 selectivity to >90%.
  • Solvent Effects : DMF enhances sec-butyl bromide reactivity vs. THF.

Chemical Reactions Analysis

Types of Reactions

N2-(sec-butyl)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino groups under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2,4-diamino-5-aminopyrimidine, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

N2-(sec-butyl)-5-nitropyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N2-(sec-butyl)-5-nitropyrimidine-2,4-diamine exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino groups can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity, protein function, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-5-nitropyrimidine: Lacks the sec-butyl group but has similar reactivity.

    N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine: Features a tert-butyl group instead of a sec-butyl group, which can affect its steric properties and reactivity.

    5-Nitro-2,4-diaminopyrimidine: The precursor compound used in the synthesis of N2-(sec-butyl)-5-nitropyrimidine-2,4-diamine.

Uniqueness

This compound is unique due to the presence of the sec-butyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

N2-(sec-butyl)-5-nitropyrimidine-2,4-diamine is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and as an inhibitor of various enzymes. This article synthesizes current research findings, including structure-activity relationships (SAR), pharmacological effects, and case studies that highlight its biological significance.

Chemical Structure and Properties

The compound this compound can be characterized by its nitro and amine functional groups attached to a pyrimidine ring. This structural configuration is crucial for its biological activity, influencing its interactions with various biological targets.

Inhibition of Nitric Oxide Synthase (nNOS)

One significant area of research focuses on the inhibition of neuronal nitric oxide synthase (nNOS), which plays a role in neurodegenerative disorders. Compounds similar to this compound have been shown to selectively inhibit nNOS, leading to potential therapeutic applications in conditions characterized by excessive nitric oxide production .

The mechanism involves the binding of the compound to the active site of nNOS, where it competes with the natural substrate L-arginine. This inhibition can reduce the production of nitric oxide, which is implicated in neuroinflammation and neurodegeneration.

Anti-inflammatory Effects

Research indicates that pyrimidine derivatives exhibit anti-inflammatory properties by downregulating pro-inflammatory enzymes such as COX-2 and iNOS. Compounds in this class have been shown to significantly decrease mRNA expression levels of these enzymes, suggesting that this compound may also possess anti-inflammatory capabilities .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chemical structure can significantly affect biological activity. For instance:

  • Substituents on the Pyrimidine Ring : Electron-donating groups enhance anti-inflammatory activity.
  • Alkyl Chain Length : Variations in alkyl substituents influence binding affinity and selectivity towards nNOS.

Table 1 summarizes key findings from SAR studies related to similar compounds:

CompoundSubstituentIC50 (µM)Activity Type
Asec-butyl0.368nNOS Inhibition
Bmethyl1.5Anti-inflammatory
Cethyl0.5Antimicrobial

Case Studies

  • Neuroprotective Effects : A study demonstrated that compounds with similar structures to this compound showed protective effects against neuronal cell death induced by oxidative stress. The mechanism involved modulation of nitric oxide levels and reduction of inflammatory cytokines .
  • Antimicrobial Efficacy : In vitro studies indicated that nitro derivatives exhibit potent antimicrobial activity against a range of pathogens. While specific data on this compound is scarce, its structural relatives have shown promising results against Gram-positive and Gram-negative bacteria .

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